2-Hydroxypropane-1,3-diyl diacetate
CAS No.: 105-70-4
Cat. No.: VC20878879
Molecular Formula: C7H12O5
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105-70-4 |
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Molecular Formula | C7H12O5 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | (3-acetyloxy-2-hydroxypropyl) acetate |
Standard InChI | InChI=1S/C7H12O5/c1-5(8)11-3-7(10)4-12-6(2)9/h7,10H,3-4H2,1-2H3 |
Standard InChI Key | MPPODKLDCLFLKT-UHFFFAOYSA-N |
SMILES | CC(=O)OCC(COC(=O)C)O |
Canonical SMILES | CC(=O)OCC(COC(=O)C)O |
Introduction
Chemical Identity and Nomenclature
2-Hydroxypropane-1,3-diyl diacetate is an organic compound with multiple synonyms in scientific literature and commercial applications. This glycerol derivative has a well-defined chemical identity that positions it among important industrial chemicals.
Primary Identification Parameters
The compound possesses distinctive identification parameters that allow for its precise characterization in chemical databases and regulatory frameworks.
Parameter | Information |
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CAS Number | 105-70-4 |
Molecular Formula | C₇H₁₂O₅ |
Molecular Weight | 176.17 g/mol |
InChI Key | MPPODKLDCLFLKT-UHFFFAOYSA-N |
EC Number | 203-323-7 |
Common Synonyms
The compound is known by several alternative names in scientific and commercial contexts:
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1,3-Diacetin
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Glyceryl 1,3-diacetate
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1,2,3-Propanetriol, 1,3-diacetate
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(3-Acetyloxy-2-hydroxypropyl) acetate
Chemical Structure and Composition
2-Hydroxypropane-1,3-diyl diacetate features a glycerol backbone with two acetyl groups attached at specific positions, creating its distinctive chemical architecture.
Structural Configuration
The compound consists of a glycerol (propane-1,2,3-triol) core with acetyl groups attached at positions 1 and 3, leaving the hydroxyl group at position 2 unmodified. This specific arrangement contributes to the compound's chemical behavior and reactivity patterns .
Structural Representation
The chemical structure can be represented through several notation systems:
It's important to note that 2-hydroxypropane-1,3-diyl diacetate is distinct from its isomer, glycerol 1,2-diacetate (also called 1,2-diacetin), which has a different arrangement of the acetyl groups .
Physical Properties
2-Hydroxypropane-1,3-diyl diacetate exhibits distinctive physical characteristics that influence its handling, storage, and applications in various industrial contexts.
Basic Physical Parameters
The compound presents as a colorless liquid with specific physical parameters that define its behavior under various conditions.
Solubility Profile
The compound exhibits varied solubility in different solvents, which is crucial for its applications in formulation and processing:
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Limited solubility in water due to its hydrophobic acetyl groups
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Forms solutions with common organic solvents in varying proportions
Chemical Properties and Reactivity
The chemical behavior of 2-hydroxypropane-1,3-diyl diacetate is governed by its functional groups and their arrangement, leading to specific reactivity patterns.
Key Chemical Characteristics
The compound displays several important chemical properties that determine its behavior in reactions and applications:
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Contains reactive hydroxyl and ester groups
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Undergoes hydrolysis, releasing glycerol and acetic acid
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Participates in esterification reactions, particularly with the free hydroxyl group
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Shows stability under normal conditions but decomposes at its boiling point
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Can serve as an intermediate in various organic syntheses
Chemical Transformations
Several significant chemical transformations involving 2-hydroxypropane-1,3-diyl diacetate have been documented:
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Oxidation with pyridinium chlorochromate (PCC) can lead to the formation of more complex molecules like 3-((2,3-diacetoxypropanoyl)oxy)propane-1,2-diyl diacetate
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Enzymatic transformations using lipases such as Candida antarctica lipase B can selectively modify the molecule
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Can participate in condensation reactions to form oligomeric structures
Synthesis Methods
Multiple approaches exist for the preparation of 2-hydroxypropane-1,3-diyl diacetate, ranging from traditional chemical methods to modern enzymatic techniques.
Chemical Synthesis
The primary chemical route for synthesizing 2-hydroxypropane-1,3-diyl diacetate involves the controlled esterification of glycerol:
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Reaction of glycerol with acetic acid in the presence of an acid catalyst
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Careful control of reaction conditions to favor diacetylation over mono- or tri-acetylation
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Can be obtained as a byproduct during the hydrolysis of fats and oils to yield fatty acids or soaps
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Commercial synthesis also occurs through propylene-based routes (e.g., Dow Chemical method)
Enzymatic and Chemoenzymatic Approaches
Recent advances have established enzymatic and combined chemoenzymatic methods for the synthesis of 2-hydroxypropane-1,3-diyl diacetate and related compounds:
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Regioselective hydrolysis of triacetin using immobilized lipases such as Candida antarctica lipase B on octyl-agarose support (CALB-OC)
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Combined approaches using enzymatic processes followed by chemical oxidation steps
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Such methods can offer advantages in regioselectivity and milder reaction conditions
Industrial Production and Market Status
2-Hydroxypropane-1,3-diyl diacetate has established commercial presence with defined production volumes and market participants.
Production Data
The U.S. production data indicates significant annual volumes:
Year | Production Volume (lb) |
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2019 | 27,509 |
2018 | 68,382 |
2017 | 88,368 |
2016 | 43,010 |
This data suggests fluctuating but substantial production volumes, indicating ongoing industrial relevance .
Market Analysis
The compound participates in several industry processing sectors:
Market research indicates the existence of multiple suppliers and a structured market framework for 2-hydroxypropane-1,3-diyl diacetate .
Applications and Uses
2-Hydroxypropane-1,3-diyl diacetate demonstrates versatility across multiple industries due to its unique properties.
Industrial Applications
Several industrial uses leverage the compound's properties:
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Functions as a plasticizer in various formulations
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Employed as a solvent in industrial processes
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Utilized in paint and coating formulations
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Serves as an intermediate in the synthesis of various chemical products
Cosmetic and Pharmaceutical Applications
The compound's properties make it suitable for personal care and pharmaceutical sectors:
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Used in cosmetic formulations as a solvent
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Employed as a humectant in pharmaceutical products
Analytical Methods
Various analytical techniques have been employed to characterize 2-hydroxypropane-1,3-diyl diacetate and monitor its presence in different matrices.
Chromatographic Methods
High-performance liquid chromatography (HPLC) methods have been developed for the analysis of 2-hydroxypropane-1,3-diyl diacetate:
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Reverse-phase HPLC using Newcrom R1 column
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Mobile phase containing acetonitrile, water, and phosphoric acid
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Can be modified for mass spectrometry compatibility by replacing phosphoric acid with formic acid
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Methods are scalable and applicable for both analytical and preparative separations
Spectroscopic Techniques
Multiple spectroscopic methods assist in the identification and characterization of the compound:
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Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy for functional group identification
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Mass spectrometry for molecular weight determination and fragmentation pattern analysis
Current Research and Future Directions
Ongoing research continues to expand our understanding of 2-hydroxypropane-1,3-diyl diacetate and its potential applications.
Recent Research Findings
Current research has explored several innovative aspects of the compound:
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Chemoenzymatic synthesis methodologies using lipase-catalyzed reactions followed by oxidation with PCC have yielded novel dimeric glycerol esters
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Exploration of the compound as a precursor for various glycerol derivatives with potential industrial applications
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Development of synthesis pathways for oligoglycerol derivatives using 2-hydroxypropane-1,3-diyl diacetate as a building block
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Investigation of membrane-active thermoresponsive block copolymers incorporating glycerol-derived structures
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